molecular formula C10H10O3 B13301035 4-(1-oxopropan-2-yl)benzoic Acid

4-(1-oxopropan-2-yl)benzoic Acid

Cat. No.: B13301035
M. Wt: 178.18 g/mol
InChI Key: LXMYZIWCYCQHJD-UHFFFAOYSA-N
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Description

Historical Context of Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid, the simplest aromatic carboxylic acid, has a rich history in organic chemistry, having been first described in the 16th century. byjus.comdrugbank.com Its derivatives have long been fundamental components in the development of synthetic methodologies and have been instrumental in the creation of a vast array of organic compounds. preprints.orgresearchgate.net Initially, the focus was on understanding their basic reactivity and on their use as precursors for dyes and other simple organic molecules. Over time, the scope of their application has expanded dramatically, with benzoic acid and its derivatives now serving as crucial intermediates in the production of pharmaceuticals, polymers, and agrochemicals. byjus.compreprints.orgnih.gov The development of reactions such as esterification, amidation, and various coupling reactions has allowed chemists to functionalize the carboxylic acid group, while electrophilic aromatic substitution has enabled modification of the benzene (B151609) ring, leading to a diverse library of benzoic acid-based structures with a wide range of properties and applications. preprints.orgresearchgate.net

Significance of Ketone- and Carboxylic Acid-Functionalized Aromatic Systems

Aromatic compounds that are functionalized with both a ketone and a carboxylic acid group, such as 4-(1-oxopropan-2-yl)benzoic acid, are of particular interest in organic synthesis. This bifunctionality allows for orthogonal chemical transformations, where each functional group can be selectively reacted without affecting the other. The carboxylic acid moiety provides a handle for forming amides, esters, and other acid derivatives, which are common linkages in pharmaceuticals and other bioactive molecules. acs.org The ketone group, on the other hand, can undergo a variety of reactions, including reductions, additions, and condensations, to build molecular complexity. acs.org This dual reactivity makes these compounds valuable as intermediates in the synthesis of complex target molecules, including active pharmaceutical ingredients and functional materials. For instance, related compounds like 4-acetylbenzoic acid are recognized as important intermediates in the synthesis of various pharmaceutical compounds. nih.gov

Overview of Research Trajectories Pertaining to this compound

While extensive research specifically on this compound is still emerging, its structural motifs suggest several potential research directions. Given the importance of related keto-acid compounds in medicinal chemistry, a primary research trajectory is likely its exploration as a building block for novel therapeutic agents. The combination of the ketone and carboxylic acid functionalities allows for the synthesis of a variety of derivatives that can be screened for biological activity. For example, similar structures are investigated for their potential as anticancer agents. preprints.orgbldpharm.com

Another promising avenue of research lies in materials science. The rigid aromatic core combined with two reactive functional groups makes this compound a potential monomer for the synthesis of novel polymers with tailored properties. The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the ketone can be modified to introduce cross-linking sites or other functionalities.

The synthesis of this compound itself presents an interesting area of study. Potential synthetic routes could involve the Friedel-Crafts acylation of a suitable benzoic acid derivative or the oxidation of a precursor like 4-isopropylbenzoic acid. The development of efficient and selective synthetic methods for this and related compounds is an active area of research in organic chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of this compound and related compounds.

PropertyValue for this compoundReference
CAS Number 887255-38-1 nih.gov
Molecular Formula C10H10O3 nih.gov
Molecular Weight 178.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-(1-oxopropan-2-yl)benzoic acid

InChI

InChI=1S/C10H10O3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3,(H,12,13)

InChI Key

LXMYZIWCYCQHJD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Oxopropan 2 Yl Benzoic Acid and Its Precursors

Established Synthetic Routes to Substituted Benzoic Acids

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with numerous reliable methods developed over more than a century. These approaches provide the groundwork for accessing the benzoic acid core of the target molecule.

Classical Approaches for Aromatic Carboxylic Acid Synthesis

Aromatic carboxylic acids are a vital class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Historically, several robust methods have been established for their preparation.

One of the most traditional and widely used methods is the oxidation of alkylbenzenes . In this process, an alkyl group attached to a benzene (B151609) ring is oxidized to a carboxylic acid. numberanalytics.comcsjmu.ac.in Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed. byjus.comyoutube.com A key feature of this reaction is that the entire alkyl side chain, regardless of its length, is oxidized back to the benzylic carbon, which becomes the carboxyl group. csjmu.ac.in

Another fundamental approach is the carbonation of Grignard reagents . This involves the reaction of an aryl magnesium halide with carbon dioxide (dry ice), followed by acidification. csjmu.ac.inbyjus.com This method is particularly useful as it allows for the conversion of an aryl halide into a carboxylic acid with the addition of one carbon atom. byjus.com

The hydrolysis of nitriles (cyanobenzenes) also provides a reliable route to aromatic carboxylic acids. numberanalytics.comcsjmu.ac.in The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. numberanalytics.combyjus.com This method is often part of a two-step sequence starting from an aryl halide, which is converted to the nitrile via nucleophilic substitution.

Method Starting Material Key Reagents Description
Oxidation of AlkylbenzeneAlkyl-substituted benzene (e.g., Toluene)1. KMnO₄, KOH, Heat; 2. H₃O⁺The alkyl side chain is oxidized to a carboxylic acid group. youtube.com
Carbonation of Grignard ReagentAryl Halide (e.g., Bromobenzene)1. Mg, ether; 2. CO₂; 3. H₃O⁺The aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide. byjus.com
Hydrolysis of NitrileAryl Nitrile (e.g., Benzonitrile)H₃O⁺ or NaOH, H₂O, HeatThe nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH). csjmu.ac.in
Friedel-Crafts ReactionArene (e.g., Benzene)1. Carbonyl chloride, AlCl₃; 2. H₂OAn arene reacts with carbonyl chloride to form an aryl chloride, which is then hydrolyzed. csjmu.ac.in

This table presents a summary of classical methods for synthesizing aromatic carboxylic acids.

Introduction of Ketone Functionality on Aromatic Rings

Aromatic ketones are compounds where a carbonyl group (C=O) is attached to at least one aromatic ring. numberanalytics.comchemicalnote.com They are significant intermediates in organic synthesis and are found in various biologically active molecules. unacademy.comnumberanalytics.com

The most prominent method for introducing a ketone functionality onto an aromatic ring is the Friedel-Crafts acylation . This reaction involves treating an aromatic compound with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). numberanalytics.com The reaction proceeds via electrophilic aromatic substitution, where an acylium ion acts as the electrophile and attacks the electron-rich aromatic ring. numberanalytics.com

For the synthesis of a precursor to 4-(1-oxopropan-2-yl)benzoic acid, a Friedel-Crafts acylation could be envisioned using a suitably protected para-substituted benzene derivative. For instance, acylating a compound like 4-bromotoluene (B49008) could introduce the propanoyl group, which could then be further manipulated.

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful strategic planning to ensure the correct placement of the carboxyl and the oxopropanyl groups in a para relationship on the benzene ring.

Strategies for ortho-, meta-, and para-Substitution Control

Achieving the desired substitution pattern on a benzene ring is governed by the nature of the substituents already present. These groups direct incoming electrophiles to specific positions.

Activating Groups : These groups donate electron density to the ring, making it more reactive towards electrophilic substitution. They are typically ortho- and para-directors . Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. assets-servd.host

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive. With the exception of halogens (which are deactivating but ortho-, para-directing), most deactivating groups are meta-directors . assets-servd.host The carboxylic acid group (-COOH) and ketone groups (-COR) are both deactivating and meta-directing. assets-servd.hostquora.com

Given that both functional groups in the target molecule are meta-directors, a direct sequential addition to a benzene ring is not feasible for achieving the para-substitution pattern. A synthetic strategy would likely involve starting with an ortho-, para-directing group to establish the 1,4-substitution, followed by modification of that directing group into one of the final desired functionalities. For example, one could start with toluene (B28343) (the methyl group is ortho-, para-directing), perform a Friedel-Crafts acylation to install the ketone in the para position, and then oxidize the methyl group to a carboxylic acid. youtube.comkhanacademy.org

Advanced methods like directed ortho-metalation offer precise control. In this technique, a directing group (like a carboxylate) complexes with an organolithium reagent to deprotonate the adjacent ortho position specifically, allowing for subsequent reaction with an electrophile. organic-chemistry.org While this provides ortho-substitution, variations and multi-step strategies can leverage this high regioselectivity. organic-chemistry.orggoogle.com

Group Type Examples Directing Effect Reactivity Effect
Activating-CH₃, -OH, -NH₂, -OROrtho, ParaActivating
Deactivating (Halogens)-F, -Cl, -Br, -IOrtho, ParaDeactivating
Deactivating-NO₂, -COOH, -COR, -CNMetaDeactivating

This table summarizes the directing effects of common functional groups in electrophilic aromatic substitution.

Development of Novel Catalytic and Green Chemistry Methods

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. Green chemistry principles aim to reduce waste and avoid hazardous substances. rsc.org In the context of benzoic acid synthesis, this includes using biomass-derived starting materials escholarship.org or replacing traditional heavy-metal oxidants with cleaner alternatives like hydrogen peroxide (H₂O₂) in the presence of a catalyst. google.com Researchers have also developed methods to produce benzoic acid from waste polystyrene using light, oxygen, and an iron catalyst, representing an innovative upcycling process. cornell.edu

Organometallic catalysis has revolutionized the synthesis of complex aromatic compounds by enabling the direct functionalization of C-H bonds and facilitating cross-coupling reactions. nih.govacs.org These methods offer high efficiency and selectivity under mild conditions. acs.orgacademiclabs.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. A potential route to a precursor for the target molecule could involve a Suzuki coupling between a boronic acid derivative of benzene and a halide-containing fragment. nih.gov

Rhodium(III)-catalyzed C-H activation has emerged as a potent strategy for the ortho-olefination of benzoic acids. nih.gov While this directs to the ortho position, it exemplifies the power of modern catalysts to functionalize benzoic acid derivatives directly. Gold(III) catalysts have also been shown to efficiently functionalize electron-rich arenes under mild, solvent-free conditions. acs.org These catalytic systems often proceed through the formation of an organometallic intermediate which is more readily functionalized than the arene itself. nih.govacs.org Such late-stage functionalization techniques are at the forefront of creating complex molecules with high precision. nih.gov

Sustainable Synthetic Protocols

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and its precursors, several strategies can be employed to align with these principles.

One key area of sustainable synthesis is the use of environmentally benign and highly efficient catalytic systems. For instance, iron-catalyzed reactions are gaining prominence as iron is an abundant, inexpensive, and low-toxicity metal. An established iron-catalytic conjugate reduction of exocyclic α,β-unsaturated carbonyl compounds using polymethylhydrosiloxane (B1170920) (PMHS) as a mild reductant provides an environmentally friendly and efficient route to α-benzyl cyclic ketone scaffolds. researchgate.net While this specific reaction applies to cyclic ketones, the principle of using earth-abundant metal catalysts like iron in place of precious metals (e.g., palladium, rhodium) or stoichiometric reagents is a transferable strategy for related reductions or cross-coupling reactions in a synthesis plan for this compound.

Another sustainable approach involves optimizing reaction conditions to reduce energy consumption and waste. This can include using greener solvents (e.g., water, ethanol (B145695), or supercritical fluids) or solvent-free conditions where possible. For related benzoic acid derivatives, synthetic steps such as the hydrolysis of a methyl ester precursor can be performed in aqueous solutions of sodium hydroxide, followed by acidification, thereby avoiding volatile organic solvents in the main reaction medium. orgsyn.org

Catalytic cross-coupling reactions, which form key carbon-carbon bonds, can also be made more sustainable. The use of highly efficient catalysts like ferric acetylacetonate (B107027) [Fe(acac)3] for coupling Grignard reagents with aryl halides or esters is an example of a more sustainable alternative to traditional methods that may require harsher conditions or less desirable reagents. orgsyn.org The optimization of these catalytic processes focuses on maximizing turnover number and frequency, thus minimizing the amount of catalyst required and simplifying purification.

Asymmetric Synthesis and Chiral Resolution of this compound

The structure of this compound contains a chiral center at the second carbon of the propanoyl group. For many pharmaceutical applications of chiral molecules, a single enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or contribute to undesirable effects. Therefore, obtaining the compound in an enantiomerically pure form is critical. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

This approach aims to create the desired stereocenter selectively.

Chiral Auxiliaries: One well-established method involves the use of a chiral auxiliary. tcichemicals.com In a hypothetical synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a propionyl group. The subsequent reaction to form the bond to the phenyl ring would be directed by the auxiliary, leading to a product with high diastereoselectivity. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiopure product. rsc.org

Catalytic Asymmetric Synthesis: Modern organocatalysis offers powerful tools for enantioselective transformations. Chiral phosphoric acids, for example, have been successfully used as catalysts in a wide range of reactions to achieve excellent enantioselectivities. beilstein-journals.org These catalysts function by forming chiral hydrogen-bonding networks that can effectively control the stereochemical outcome of a reaction. beilstein-journals.org A potential strategy could involve the asymmetric functionalization of a precursor molecule where the stereocenter is set under the control of such a catalyst.

Chiral Resolution

This classic method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers. wikipedia.org

Diastereomeric Salt Crystallization: This is the most common industrial method for resolving acidic or basic compounds. wikipedia.org Since this compound possesses a carboxylic acid group, it can be reacted with a variety of commercially available chiral bases (resolving agents) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, after which the salt is treated with a strong acid to release the desired pure enantiomer. wikipedia.orggoogle.com The resolving agent can then be recovered. The choice of resolving agent and solvent is crucial and often requires empirical screening. wikipedia.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical Application
(R)- or (S)-1-PhenylethylamineChiral AmineResolution of acidic compounds
BrucineChiral AlkaloidResolution of acidic compounds
(1R,2R)- or (1S,2S)-PseudoephedrineChiral Amino AlcoholResolution of acidic compounds
Tartaric Acid DerivativesChiral AcidUsed to resolve racemic bases; can be modified for resolving acids google.com
(R)- or (S)-NaproxenChiral AcidCan be used as a resolving agent

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to elute at different times. While highly effective for achieving excellent enantiomeric purity, its scalability for industrial production can be a cost-limiting factor compared to crystallization. mdpi.com

Large-Scale Synthetic Approaches and Process Optimization

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, yield optimization, and product purity. arborpharmchem.com For this compound, a robust and scalable synthesis would likely involve well-understood, high-yield reactions.

Process optimization is critical for ensuring the economic viability of large-scale synthesis. Key parameters that must be fine-tuned include:

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. For instance, in the chiral resolution of a key intermediate for the drug Apremilast, it was found that the reaction and crystallization time should ideally be longer than five hours, and the process was effective across a temperature range of 10 to 80°C. google.com

Reagent Stoichiometry: Minimizing the use of expensive reagents is a primary goal. In the same Apremilast intermediate resolution, it was discovered that using only 0.5-0.65 molar equivalents of the chiral resolving agent, instead of a full equivalent, was sufficient to achieve high yield and isomeric purity, representing a significant cost saving. google.com

Catalyst Loading: In catalytic reactions, reducing the amount of catalyst to the lowest effective level minimizes costs and reduces potential contamination of the final product.

Solvent and Purification: The choice of solvent affects reaction rates, solubility, and safety. The purification method must be efficient and scalable. While chromatography is common in the lab, large-scale production favors crystallization due to its lower cost and high throughput. For example, the final step in a reported synthesis of 4-nonylbenzoic acid involved recrystallization from hexanes to afford the product as a white solid with 87-88% yield. orgsyn.org

Table 2: Example of Process Optimization Parameters for a Hypothetical Friedel-Crafts Acylation Step

ParameterLaboratory ScaleOptimized Large-Scale ProcessRationale for Optimization
Catalyst AlCl₃ (1.2 eq)AlCl₃ (1.05 eq) or Fe-based catalystReduce catalyst waste and cost; improve environmental profile.
Solvent Dichloromethane (DCM)Toluene or solvent-freeAvoid regulated solvents; improve process safety and reduce cost.
Temperature 0 °C to room temp40-50 °C (controlled)Improve reaction rate and consistency; ensure optimal selectivity.
Work-up Liquid-liquid extractionDirect crystallization or reactive extractionSimplify process, reduce solvent use and cycle time.
Purification Silica Gel ChromatographyRecrystallizationIncrease throughput and reduce cost and solvent waste. orgsyn.org

By systematically optimizing each step, a synthetic route can be developed that is not only high-yielding but also safe, environmentally responsible, and economically viable for the commercial production of this compound. cjph.com.cnpatsnap.com

Derivatization and Analog Synthesis of 4 1 Oxopropan 2 Yl Benzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium, which can be driven toward the ester product by using an excess of the alcohol or by removing water as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods for synthesizing esters from carboxylic acids include reaction with acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are generally more vigorous than Fischer esterification and often proceed at room temperature. chemguide.co.uk For more sensitive substrates, milder conditions using coupling agents can be employed. organic-chemistry.org

Amidation: The synthesis of amides from 4-(1-oxopropan-2-yl)benzoic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures (typically above 160-180°C) to drive off water. youtube.com More commonly, the reaction is facilitated by coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form an active ester intermediate. masterorganicchemistry.comnih.gov This intermediate is then readily attacked by the amine to form the corresponding amide under mild conditions. masterorganicchemistry.com This method is particularly useful for synthesizing amides from electron-deficient amines or complex carboxylic acids. nih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts readily with an amine to yield the amide. masterorganicchemistry.com

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Product Type
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Heat Methyl or Ethyl Ester
Acyl Chloride Formation SOCl₂ or (COCl)₂ 4-(1-oxopropan-2-yl)benzoyl chloride
Amidation via Acyl Chloride Amine (R-NH₂), Pyridine (B92270) or Et₃N N-Substituted Amide
Peptide Coupling Amine (R-NH₂), EDC, HOBt, DMAP N-Substituted Amide

Ketone Modifications and Reductions

The ketone group offers another site for structural modification, including the formation of various C=N double-bonded derivatives and reduction to a secondary alcohol.

Oximes: Ketones react with hydroxylamine (B1172632) (NH₂OH), typically in the form of hydroxylamine hydrochloride, to form oximes. nih.gov The reaction is often carried out in a solvent like ethanol (B145695) with a base such as pyridine to neutralize the liberated HCl. acs.org Solvent-free methods using grinding techniques have also been developed as an environmentally friendly alternative. nih.gov The reaction proceeds via nucleophilic addition of the hydroxylamine to the ketone, followed by dehydration.

Hydrazones: The reaction of the ketone with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. nih.gov These condensation reactions are typically performed by heating the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.govresearchgate.net Hydrazones are valuable intermediates in organic synthesis and are known for their biological activities. mdpi.com

Enamines: Enamines are formed from the reaction of a ketone with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine. masterorganicchemistry.comwikipedia.org The reaction is acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. libretexts.org Unlike the reaction with primary amines which forms imines, the intermediate with a secondary amine lacks a proton on the nitrogen to be eliminated, so a proton is lost from an adjacent carbon atom, resulting in the C=C double bond of the enamine. libretexts.org In the case of an asymmetric ketone like this compound, a mixture of regioisomeric enamines can be formed. chemicalforums.com

Table 2: Ketone Derivatization Reactions

Derivative Reagent(s) Key Intermediate
Oxime Hydroxylamine (NH₂OH·HCl), Base (e.g., Pyridine) Carbinolamine
Hydrazone Hydrazine (or substituted hydrazine), Acid (cat.) Carbinolamine
Enamine Secondary Amine (R₂NH), Acid (cat.) Iminium Ion

Stereoselective Reduction of the Ketone Group

The prochiral ketone of this compound can be reduced to a chiral secondary alcohol. This transformation can be achieved with a variety of reducing agents.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone to a racemic alcohol. However, for the synthesis of stereodefined alcohols, enantioselective reduction methods are employed. wikipedia.org

Catalytic asymmetric reduction is a prominent strategy. This can be achieved through:

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.org This method is well-established for the enantioselective reduction of various ketones.

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for asymmetric hydrogenations and transfer hydrogenations. Catalysts based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) with chiral ligands (e.g., BINAP) can reduce ketones to alcohols with high enantioselectivity using H₂ gas or a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org

Enzyme-Catalyzed Reductions: Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones with exceptional stereoselectivity, often yielding products with very high diastereomeric and enantiomeric excess.

The choice of method depends on the desired stereoisomer and the substrate's compatibility with the reaction conditions. For example, a method using lithium dispersion with hydrated transition metal salts has been shown to be effective for the stereoselective reduction of cyclic ketones to the more thermodynamically stable alcohol. nih.govorganic-chemistry.org

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although its reactivity is significantly influenced by the two existing substituents. Both the carboxylic acid (-COOH) and the propanoyl (-COR) groups are electron-withdrawing and act as deactivating meta-directors.

Halogenation: Direct halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Due to the presence of two deactivating groups, the reaction conditions would need to be more forcing than for benzene itself. The incoming electrophile (e.g., Br⁺) would be directed to the positions meta to both the carboxyl and propanoyl groups. In this specific molecule, these positions (C-3 and C-5, relative to the carboxyl group) are equivalent. Therefore, halogenation would be expected to yield a single major product, 3-halo-4-(1-oxopropan-2-yl)benzoic acid.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The strong deactivation of the ring by the existing substituents makes the reaction slower than the nitration of benzene. doubtnut.com The nitronium ion (NO₂⁺) electrophile will be directed to the meta position, resulting in the formation of 3-nitro-4-(1-oxopropan-2-yl)benzoic acid as the principal product.

Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation reactions are classic methods for forming new carbon-carbon bonds on an aromatic ring. However, these reactions have a significant limitation: they are generally unsuccessful on aromatic rings that bear strongly deactivating substituents. chemistrysteps.commasterorganicchemistry.com The carboxylic acid group is a strong deactivator and will complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the reaction. doubtnut.comcurlyarrows.comstackexchange.com Therefore, direct Friedel-Crafts alkylation or acylation on the aromatic ring of this compound is not a viable synthetic route. doubtnut.comcurlyarrows.com To introduce additional alkyl or acyl groups, an indirect strategy would be required, such as performing the functionalization on a precursor molecule before the introduction or formation of the deactivating carboxylic acid group.

Table 3: Summary of Aromatic Ring Substitution Reactions

Reaction Reagents Expected Major Product Feasibility
Halogenation X₂ (Cl₂, Br₂), Lewis Acid (AlX₃, FeX₃) 3-Halo-4-(1-oxopropan-2-yl)benzoic acid Feasible under forcing conditions
Nitration HNO₃, H₂SO₄ 3-Nitro-4-(1-oxopropan-2-yl)benzoic acid Feasible
Friedel-Crafts Alkylation R-X, Lewis Acid (AlCl₃) N/A Not Feasible
Friedel-Crafts Acylation R-COCl, Lewis Acid (AlCl₃) N/A Not Feasible

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The presence of a 1,3-dicarbonyl-like functionality (in the form of a β-keto acid) within the this compound structure allows for its use as a synthon in various cyclocondensation reactions to form a range of heterocyclic systems. While direct literature on this specific compound as a precursor is scarce, established synthetic routes for analogous β-keto acids and esters can be applied. These reactions typically involve condensation with binucleophilic reagents.

Pyrazoles: One of the most common applications of β-dicarbonyl compounds is in the synthesis of pyrazoles, a class of heterocycles with significant pharmacological interest. nih.gov The reaction of this compound with hydrazine or its substituted derivatives would be expected to yield a 3-methyl-5-(4-carboxyphenyl)pyrazole. The reaction proceeds through an initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. mdpi.comdergipark.org.tr

Isoxazoles: Isoxazoles can be synthesized by the reaction of β-keto acids with hydroxylamine. organic-chemistry.orgrsc.org This reaction is analogous to the pyrazole (B372694) synthesis, where hydroxylamine acts as the binucleophile. The cyclization of this compound with hydroxylamine would likely lead to the formation of 3-methyl-5-(4-carboxyphenyl)isoxazole. The regioselectivity of the cyclization can sometimes be an issue, potentially yielding isomeric products, but methods exist to control this outcome. researchgate.net

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved by reacting β-dicarbonyl compounds with amidines, urea (B33335), or thiourea. organic-chemistry.orgnih.govresearchgate.net For instance, condensation of this compound with urea would yield a pyrimidin-2-one derivative, specifically a 4-methyl-6-(4-carboxyphenyl)pyrimidin-2(1H)-one. Using substituted amidines allows for the introduction of various substituents onto the pyrimidine ring. nih.gov

Benzodiazepines: The ketone functionality of this compound can react with o-phenylenediamines to form 1,5-benzodiazepine derivatives. nih.govnih.gov This acid-catalyzed condensation typically involves the reaction of two equivalents of the diamine with one equivalent of the ketone, but variations exist that allow for the formation of a seven-membered ring fused to the benzene ring of the diamine. The resulting product would be a 2,4-disubstituted-1,5-benzodiazepine bearing a methyl group and a 4-carboxyphenyl-ethyl group.

The following table summarizes potential heterocyclic syntheses using this compound as a starting scaffold.

Heterocyclic SystemReagentPlausible Product Structure
PyrazoleHydrazine (H₂NNH₂)3-methyl-5-(4-carboxyphenyl)-1H-pyrazole
IsoxazoleHydroxylamine (H₂NOH)3-methyl-5-(4-carboxyphenyl)isoxazole
PyrimidineUrea (H₂NCONH₂)4-methyl-6-(4-carboxyphenyl)pyrimidin-2(1H)-one
1,5-Benzodiazepineo-Phenylenediamine2-methyl-4-(1-(4-carboxyphenyl)ethyl)-3H-1,5-benzodiazepine

Exploration of Chemical Prodrug Strategies

Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug. uobabylon.edu.iq This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability. Both the carboxylic acid and ketone functionalities of this compound are amenable to prodrug derivatization.

Ester Prodrugs: The most common prodrug approach for compounds containing a carboxylic acid is the formation of esters. uobabylon.edu.iq Esterification masks the polar carboxyl group, increasing lipophilicity, which can enhance membrane permeability and oral absorption. Simple alkyl esters (e.g., methyl or ethyl esters) or more complex esters designed for specific enzyme targeting can be synthesized from this compound via standard esterification methods, such as Fischer esterification or reaction with alkyl halides. These esters are readily hydrolyzed in vivo by ubiquitous esterase enzymes to release the active carboxylic acid.

Carbonyl Group Prodrugs: While less common than for carboxylic acids, prodrug strategies for ketones are also established. The ketone group can be derivatized to form ketals or oximes. For example, reaction with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions would form a cyclic ketal. These derivatives are generally more stable and lipophilic than the parent ketone. The in vivo regeneration of the ketone from the prodrug would depend on the stability of the derivative under physiological conditions, with hydrolysis often occurring in the acidic environment of the stomach or via enzymatic action. google.com

Dual-Functionality Prodrugs: It is also conceivable to design prodrugs that modify both the carboxylic acid and the ketone. For instance, a β-keto carboxylic acid can be derivatized to form a β-keto ester. google.com This modification could modulate both solubility and permeability. Such prodrugs may offer sustained release of the active agent as they undergo hydrolysis to release the parent drug. google.com

The table below outlines potential prodrug strategies for this compound.

Functional Group TargetedProdrug MoietyGeneral RationaleIn Vivo Cleavage
Carboxylic AcidAlkyl EsterIncrease lipophilicity, improve permeabilityEsterases
KetoneKetal (e.g., with ethylene glycol)Increase lipophilicity, protect from metabolismAcid hydrolysis (stomach), enzymes
Carboxylic Acid & Ketoneβ-Keto EsterModulate solubility and permeability, sustained releaseEsterases

Spectroscopic Characterization and Structural Elucidation of 4 1 Oxopropan 2 Yl Benzoic Acid and Its Derivatives

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy would reveal the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) would provide insights into the conjugated system formed by the benzene (B151609) ring and the carbonyl groups.

Without access to peer-reviewed studies or database entries containing this specific information for 4-(1-oxopropan-2-yl)benzoic acid, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Chromophore Analysis and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides valuable information about its electronic structure. The absorption of UV-Vis radiation by a molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. The parts of a molecule that are responsible for this absorption are known as chromophores.

In this compound, there are three primary chromophores: the benzene ring, the carbonyl group (C=O) of the ketone, and the carbonyl group of the carboxylic acid. The interaction of these chromophores influences the electronic transitions observed in the UV-Vis spectrum. The key electronic transitions for this molecule are the π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are typically high-energy transitions and result in strong absorption bands. They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring is the principal contributor to these transitions. The presence of substituents on the benzene ring, such as the alkyl ketone and the carboxylic acid group, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect). For substituted benzoic acids, these transitions are often observed in the 200-280 nm range. researchgate.netresearchgate.net For instance, benzoic acid itself exhibits a λmax around 227-230 nm. researchgate.netresearchgate.netphotochemcad.com The closely related 4-acetylbenzoic acid shows absorption peaks around 272-281 nm. researchgate.net It is anticipated that this compound would have a similar π → π* transition in this region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These are lower energy transitions compared to π → π* and result in weaker absorption bands. bartleby.comgdckulgam.edu.in They are often observed at longer wavelengths, typically above 280 nm for carbonyl compounds. acs.org The carbonyl group of the ketone is the primary site for this transition.

The expected electronic transitions for this compound are summarized in the table below.

This table is predictive and based on the analysis of similar compounds.

Quantitative Spectrophotometric Methods for Chemical Analysis

UV-Vis spectrophotometry is a powerful tool for the quantitative analysis of compounds that absorb light in this region. The Beer-Lambert law is the fundamental principle behind quantitative spectrophotometry, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A quantitative spectrophotometric method for this compound can be developed by first determining its λmax, the wavelength at which it exhibits maximum absorbance. A calibration curve would then be constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. Plotting absorbance versus concentration should yield a linear relationship, the slope of which is related to the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength. brainly.com

The development of such a method would involve several key steps:

Selection of Solvent: A suitable solvent that dissolves the compound but does not absorb in the analytical wavelength range is chosen.

Determination of λmax: A UV-Vis spectrum of a dilute solution of the compound is recorded to identify the wavelength of maximum absorbance.

Construction of Calibration Curve: A series of standard solutions are prepared and their absorbance is measured.

Validation: The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. researchgate.net

The table below outlines the typical parameters for a quantitative spectrophotometric method.

This table presents a general framework for a quantitative method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular formula of this compound is C₁₀H₁₀O₃, giving it a molecular weight of approximately 178.18 g/mol . bldpharm.com

The fragmentation of this compound is expected to be directed by its functional groups: the carboxylic acid, the ketone, and the aromatic ring. The presence of the stable aromatic ring would likely lead to a prominent molecular ion peak. libretexts.org

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment with a mass-to-charge ratio (m/z) of M-17 (178 - 17 = 161). This is a common fragmentation for carboxylic acids. libretexts.orgdocbrown.info

Loss of a carboxyl group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group would lead to a fragment at m/z M-45 (178 - 45 = 133). The charge would likely be retained by the aromatic portion.

Alpha-cleavage at the ketone: Cleavage of the C-C bonds adjacent to the ketonic carbonyl group is a characteristic fragmentation for ketones. jove.comlibretexts.org

Cleavage between the carbonyl carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z M-15 (178 - 15 = 163).

Cleavage between the carbonyl carbon and the substituted benzene ring would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones.

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds with a γ-hydrogen. jove.comlibretexts.org However, in this compound, there are no γ-hydrogens on the propyl chain relative to the keto group, so this specific rearrangement is not expected to be a major pathway.

The table below summarizes the predicted major fragments for this compound in an EI-mass spectrum.

This table is predictive and based on established fragmentation patterns of related functional groups.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For derivatives of benzoic acid and ketoprofen (B1673614), DFT studies elucidate key aspects of their chemical reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). nih.gov In typical benzoic acid derivatives, the oxygen atoms of the carboxyl group show the most negative potential, indicating them as primary sites for electrophilic interaction. nih.gov

Table 1: Key Electronic Properties Predicted by DFT for Related Compounds
ParameterSignificanceTypical Predicted Finding for Aromatic Acids
HOMO EnergyRepresents the ability to donate an electron.Localized over the aromatic ring system.
LUMO EnergyRepresents the ability to accept an electron.Often distributed over the carboxyl or keto groups.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. A larger gap implies higher stability.High chemical hardness and low electrophilicity are linked to high stability. nih.gov
Molecular Electrostatic Potential (MEP)Predicts reactive sites for electrophilic and nucleophilic attack.Negative potential (red/yellow) on oxygen atoms; positive potential (blue) on acidic protons. nih.gov

Molecules with rotatable single bonds, like 4-(1-oxopropan-2-yl)benzoic acid, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion.

The study of benzoic acid derivatives shows that in polar solvents, the formation of hydrogen-bonded dimers is often inhibited, favoring interactions with the solvent. unimi.it The energy landscape of these molecules is complex, with multiple local minima corresponding to different conformers. The relative energies of these conformers determine their population at a given temperature.

Table 2: Illustrative Conformational States for a Profen-like Structure
Torsional AngleDescriptionImpact on Stability
Carboxyl Group (O=C-O-H)Rotation of the hydroxyl group within the carboxylic acid moiety.Can lead to cis and trans conformers, with the trans form often stabilized by an intramolecular hydrogen bond. acs.org
Propionyl Side Chain (Ar-CH(CH₃)-C=O)Rotation around the C-C bond linking the chiral center to the phenyl ring.Determines the spatial relationship between the methyl group, the carbonyl group, and the aromatic ring.
Keto Group (Ar-C=O)Rotation of the keto group relative to the benzoic acid ring.Affects the planarity and conjugation of the system.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a time-dependent perspective on molecular behavior, offering insights into dynamic processes like conformational changes and intermolecular interactions.

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical spectra that can be compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures. researchgate.net

Vibrational Spectroscopy (FT-IR & Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov This allows for a detailed assignment of the absorption bands in FT-IR and Raman spectra to specific molecular motions, such as the characteristic stretching of C=O (carbonyl and carboxyl) and O-H bonds. nih.govnih.gov

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine activation energies and reaction kinetics. sciepub.com

For reactions involving complex molecules, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms over time, providing a detailed view of the reaction process. unimi.itgu.sersc.orgresearchgate.net These simulations are used to study the stability of reaction intermediates and complexes. mdpi.com For instance, in studies of related compounds, computational methods have been used to explore reaction mechanisms on both singlet and triplet potential energy surfaces, identifying the most energetically favorable reaction channels. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. ijpsonline.comdergipark.org.trnih.gov

For derivatives of ketoprofen and benzoic acid, QSAR models have been developed to predict their anti-inflammatory or antibacterial activities. ijpsonline.comnih.govresearchgate.net These models use a variety of calculated molecular descriptors.

Table 3: Common Descriptors Used in QSAR Models for Related Compounds
Descriptor TypeExample DescriptorsSignificance
LipophilicLogP (Partition coefficient)Relates to the compound's ability to cross cell membranes. Increased hydrophobicity can enhance activity. nih.gov
StericMolar Refractivity (MR), Molecular WeightRelates to the size and shape of the molecule, influencing how it fits into a binding site. nih.gov
ElectronicDipole Moment, Partial Atomic ChargesDescribes the electronic aspects of molecule-receptor interactions.
TopologicalTopological Polar Surface Area (TPSA)Predicts transport properties, such as absorption.

By generating these models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the discovery process. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 1 Oxopropan 2 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. These reactions typically involve the replacement of the hydroxyl (-OH) group with another nucleophile. Due to the hydroxyl group being a poor leaving group, activation is often necessary, either through protonation in acidic conditions or by converting the -OH into a better leaving group.

Common transformations of the carboxylic acid moiety in 4-(1-oxopropan-2-yl)benzoic acid include esterification, amidation, and conversion to an acid chloride.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, yields an ester. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction. scilit.comsci-hub.se

Amidation: The direct reaction of this compound with an amine is generally unfavorable as the basic amine will deprotonate the carboxylic acid to form a stable carboxylate salt. To overcome this, the reaction is often carried out at high temperatures to drive off water, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). sci-hub.seresearchgate.net DCC activates the carboxylic acid by forming a good leaving group, which is then readily displaced by the amine. sci-hub.se

Acid Chloride Formation: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). scilit.comresearchgate.netnih.gov The resulting acid chloride, 4-(1-oxopropan-2-yl)benzoyl chloride, is a highly reactive intermediate that can be readily converted into other carboxylic acid derivatives.

Table 1: Key Reactions of the Carboxylic Acid Group

Reaction Reagents Product
Fischer Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Methyl 4-(1-oxopropan-2-yl)benzoate
Amidation Amine (e.g., Ammonia), Heat or DCC 4-(1-oxopropan-2-yl)benzamide
Acid Chloride Formation Thionyl Chloride (SOCl₂) 4-(1-oxopropan-2-yl)benzoyl chloride

Reactions at the Ketone Functionality

The ketone group in this compound is characterized by the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. This leads to a variety of addition reactions.

A primary reaction of the ketone is its reduction to a secondary alcohol. This can be achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. libretexts.orgslideshare.net The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org In the case of this compound, this would result in the formation of 4-(1-hydroxypropan-2-yl)benzoic acid.

Table 2: Nucleophilic Addition to the Ketone Group

Reaction Reagent Product
Reduction Sodium Borohydride (NaBH₄) 4-(1-hydroxypropan-2-yl)benzoic acid

Photochemical Reactions

Aryl ketones, such as this compound, exhibit rich and varied photochemistry. Upon absorption of ultraviolet light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of this excited triplet state are of significant interest.

Two of the most important photochemical pathways for ketones are the Norrish Type I and Norrish Type II reactions. youtube.com

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, this would lead to the formation of a 4-benzoyl radical and a propan-2-oyl radical. These radical intermediates can then undergo a variety of subsequent reactions, such as decarbonylation, recombination, or abstraction of a hydrogen atom from the solvent.

Norrish Type II Reaction: This process is an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. This can only occur if a hydrogen atom is present on the γ-carbon. In this compound, the methyl group of the propanone moiety provides accessible γ-hydrogens. The abstraction leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two main pathways: cleavage (fragmentation) to form an alkene and a smaller ketone, or cyclization to form a cyclobutanol (B46151) derivative. scilit.com For this compound, the Norrish Type II reaction would be a plausible pathway.

Some studies on related aryl ketones have shown that the Norrish-Yang type II reaction proceeds efficiently from the triplet excited state, leading to the formation of a 1,4-biradical that can then fragment. scilit.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can occur at either the carboxylic acid group, the ketone group, or the alkyl portion of the side chain, depending on the reagents and reaction conditions.

Reduction Pathways: As previously mentioned, the ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. libretexts.orgslideshare.net Carboxylic acids are generally resistant to reduction by NaBH₄ alone under ambient conditions. sci-hub.selibretexts.org However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid to the corresponding alcohols. libretexts.org The use of LiAlH₄ would be expected to convert this compound to 4-(1-hydroxypropan-2-yl)benzyl alcohol. It is also possible to achieve the reduction of the carboxylic acid using NaBH₄ in combination with other reagents, such as iodine or under high-temperature conditions. sci-hub.sesci-hub.se

Oxidation Pathways: The carboxylic acid and ketone functionalities are already in relatively high oxidation states. The benzylic position of the propanone side chain is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under harsh conditions, could potentially cleave the side chain at the benzylic position to yield terephthalic acid. The oxidation of alkylbenzenes to benzoic acids is a well-known transformation. msu.edu However, milder oxidation conditions might lead to other products. For instance, some oxidation reactions of ketones can proceed via enol or enolate intermediates.

Acid-Base Properties and Dissociation Constants (pKa)

The acidity of this compound is primarily determined by the dissociation of the proton from the carboxylic acid group to form a carboxylate anion and a proton. The equilibrium constant for this dissociation is represented by the pKa value. The lower the pKa, the stronger the acid.

The 1-oxopropan-2-yl group contains a carbonyl (ketone) functionality. Carbonyl groups are known to be electron-withdrawing through both inductive and resonance effects. This electron-withdrawing nature stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). For comparison, the pKa of 4-acetylbenzoic acid, which has a structurally similar electron-withdrawing acetyl group at the para position, has a reported pKa value of approximately 3.7. Given the similarity in the electronic nature of the acetyl and the 1-oxopropan-2-yl groups, it is reasonable to estimate that the pKa of this compound would be in a similar range, likely slightly lower than that of benzoic acid.

Table 3: Comparison of pKa Values of Substituted Benzoic Acids

Compound pKa
Benzoic Acid 4.20
4-Acetylbenzoic Acid ~3.7
This compound Estimated ~3.7

Applications in Advanced Chemical Systems and Materials Science

Role as a Building Block in Complex Organic Synthesis

There is no specific information available in the reviewed scientific literature regarding the use of 4-(1-oxopropan-2-yl)benzoic acid as a building block in complex organic synthesis. While its bifunctional nature—possessing both a carboxylic acid and a ketone—suggests potential for such applications, no published research details its use in the synthesis of pharmaceuticals, natural products, or other complex organic molecules.

Use in Polymer Chemistry and Resin Development

A search of polymer science databases and journals did not uncover any studies related to the use of this compound in polymer chemistry or resin development. Its structure could hypothetically allow it to be incorporated into polymer chains, either as a monomer or as a modifying agent, but there is no documented evidence of this.

Contribution to Functional Materials Development

There is a lack of available data on the contribution of this compound to the development of functional materials. Research into materials with specific magnetic, electronic, or catalytic properties has not cited the use of this particular compound.

Precursor for Optoelectronic or Photochromic Materials

No literature was found to suggest that this compound has been investigated or utilized as a precursor for optoelectronic or photochromic materials. The development of materials for applications in electronics and light-responsive systems often involves compounds with specific electronic and photophysical properties, and there is no indication that this compound has been explored for such purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.